Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride CAS 1803597-78-5 properties
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride CAS 1803597-78-5 properties
An In-Depth Technical Guide to Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS No. 1803597-78-5). As a derivative of a sterically hindered α,α-disubstituted amino acid, this compound represents a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a protected amine and a methyl ester, offers a versatile scaffold for developing novel molecules with potential therapeutic applications. This guide details its chemical and physical properties, proposes a logical synthetic route, outlines standard analytical characterization techniques, discusses its research potential, and provides essential safety and handling information. The content herein is synthesized from supplier data and established principles of chemical science to support professionals in its effective application.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This section consolidates the known identifiers and physicochemical data for Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride.
Nomenclature and Structural Identifiers
Correctly identifying a compound is critical for sourcing and regulatory compliance. The primary identifiers for this molecule are listed below.
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IUPAC Name: methyl 2-(benzylamino)-2-methylpropanoate hydrochloride[1]
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CAS Number: 1803597-78-5[2]
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Molecular Weight: 243.73 g/mol [2]
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Canonical SMILES: Cl.COC(=O)C(C)(C)NCC1=CC=CC=C1[1]
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InChI Key: SOXQEKLHPGZKFJ-UHFFFAOYSA-N[2]
Physicochemical Data
The compound's physical characteristics dictate its handling, storage, and application in experimental settings. The hydrochloride salt form is intentionally designed to enhance stability and improve solubility in polar solvents compared to its free base form.
| Property | Value | Source |
| Physical Form | Powder | [2] |
| Purity | ≥95% | [2] |
| Calculated LogP | 2.16 | [1] |
| Polar Surface Area | 38.33 Ų | [1] |
| Rotatable Bond Count | 5 | [1] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Purification
While specific peer-reviewed synthesis protocols for CAS 1803597-78-5 are not prominently available, a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry. The following proposed methodology is presented to guide researchers in its laboratory-scale preparation.
Proposed Synthetic Pathway
The most direct approach involves the nucleophilic substitution of a suitable α-halo ester with benzylamine. This method is reliable for forming secondary amines. The subsequent conversion to the hydrochloride salt is a standard procedure for purifying and stabilizing amines.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: N-Alkylation and Salt Formation
This protocol is a self-validating system. The success of each step can be monitored using Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed via the analytical methods described in Section 3.
Materials:
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Methyl 2-bromo-2-methylpropanoate
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Benzylamine (≥99%)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetonitrile (MeCN)
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Ethyl Acetate (EtOAc)
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Hexanes
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hydrochloric acid solution (2 M in diethyl ether)
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Dichloromethane (DCM)
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous acetonitrile. Add methyl 2-bromo-2-methylpropanoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Nucleophilic Substitution: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
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Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.
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Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting bromo-ester is consumed.
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Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
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Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials, purifying the free base form of the product.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base, Methyl 2-(benzylamino)-2-methylpropanoate.
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Purification (Optional): If necessary, purify the free base by flash column chromatography on silica gel.
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Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like dichloromethane or diethyl ether. While stirring, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
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Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any excess HCl and solvent. Dry the product under high vacuum to yield Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride as a stable, crystalline powder.
Analytical Characterization
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound. The following are standard techniques and the expected results for this molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, a singlet for the two equivalent α-methyl groups, and a singlet for the methyl ester protons. The N-H proton may appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 12 unique carbon atoms, including the carbonyl carbon of the ester, the quaternary α-carbon, carbons of the aromatic ring, the benzylic carbon, and the two types of methyl carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 208.13.
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Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch of the secondary ammonium salt, the C=O stretch of the ester group (around 1730-1750 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions of the molecule.
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Purity Analysis (HPLC): High-Performance Liquid Chromatography using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) can be used to assess purity, which should be ≥95% for most research applications.
Applications and Research Potential
The true value of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride lies in its utility as a versatile building block for drug discovery and materials science. Its structure is pre-configured for further elaboration.
Role in Medicinal Chemistry
The α,α-disubstituted amino acid motif is of significant interest in drug design. The gem-dimethyl substitution at the alpha-carbon provides steric hindrance, which can:
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Confer Metabolic Stability: The steric bulk can protect adjacent peptide bonds from enzymatic degradation, increasing the in vivo half-life of peptide-based drug candidates.
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Induce Conformational Constraints: Incorporation into peptides can force specific secondary structures (e.g., turns or helices), which can be critical for achieving high-affinity binding to biological targets.
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Serve as a Scaffold: The benzylamino and methyl ester groups are functional handles for diversification. The amine can be acylated or reductively aminated, while the ester can be hydrolyzed to the carboxylic acid for amide coupling, creating diverse libraries of compounds for screening.
Caption: Workflow for utilizing the title compound in drug discovery.
Handling, Storage, and Safety
Adherence to proper safety protocols is paramount when handling any chemical. The available data indicates that this compound requires careful handling.[2]
| Safety Aspect | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Recommended Handling:
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Use in a well-ventilated area or a chemical fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of the powder and prevent contact with skin and eyes.
Storage:
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Store at room temperature in a tightly sealed container.[2]
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Keep in a dry place away from incompatible materials.
Conclusion
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, CAS 1803597-78-5, is a specialized chemical intermediate with significant potential for researchers in synthetic chemistry. Its key structural features—a sterically hindered amino acid core, a reactive secondary amine, and a modifiable ester group—make it an attractive starting point for constructing complex molecular architectures. While detailed application data is limited, its value as a versatile building block is clear. By following the guidance on synthesis, characterization, and safe handling outlined in this document, scientists can effectively incorporate this compound into their research and development programs.
References
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Chemspace. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride - C12H18ClNO2 | CSSB00000752153. [Link]

